Gageomacrolactin 2
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Overview
Description
Gageomacrolactin 2 is a macrolide compound with a complex molecular structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound has garnered attention due to its unique properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gageomacrolactin 2 can be synthesized through various chemical reactions involving multiple steps. The synthesis typically involves the formation of a macrolactone ring, which is a cyclic ester structure. Key reaction conditions include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic routes to achieve large quantities. This process requires careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Gageomacrolactin 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound
Scientific Research Applications
Gageomacrolactin 2 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying cellular processes and signaling pathways. In medicine, it has shown potential as an antimicrobial agent and an anti-inflammatory compound. In industry, it is utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism by which Gageomacrolactin 2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Gageomacrolactin 2 is compared with other similar macrolide compounds, such as erythromycin and azithromycin. While these compounds share structural similarities, this compound stands out due to its unique chemical properties and potential applications. The comparison highlights the distinct advantages and potential benefits of this compound over its counterparts.
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Properties
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-14-hydroxy-16-methoxy-24-methyl-8-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O10/c1-22-14-8-4-3-5-10-18-25(38-2)20-23(33)15-9-6-11-16-24(17-12-7-13-19-27(34)39-22)40-31-30(37)29(36)28(35)26(21-32)41-31/h3,5-7,9-13,16,18-19,22-26,28-33,35-37H,4,8,14-15,17,20-21H2,1-2H3/b5-3+,9-6-,12-7+,16-11+,18-10+,19-13-/t22-,23+,24-,25+,26+,28+,29-,30+,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTSCDVSKIOZMR-DEKVHSLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.